2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone
Overview
Description
“2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone” is a chemical compound with the molecular formula C7H8BrNO . It is also known by other names such as “1-(1-Methylpyrrol-2-yl)ethanone”, “2-Acetyl-1-methylpyrrole”, “2-Acetyl-N-methylpyrrole”, and "N-Methyl-2-acetylpyrrole" .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “this compound”, can be achieved through various methods. One common method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a bromo-ethanone group . The IUPAC Standard InChI for this compound is "InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3" .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 123.1525 , a density of 1.5±0.1 g/cm3, a boiling point of 176.7±13.0 °C at 760 mmHg, a vapour pressure of 1.4±0.3 mmHg at 25°C, and an enthalpy of vaporization of 39.6±3.0 kJ/mol .Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones
The study by Balderson et al. (2007) focused on the hydrogen-bonding patterns in enaminones, including compounds similar to 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This research highlights the importance of hydrogen bonding in dictating the structure and properties of organic compounds, which is crucial for the design of new materials and pharmaceuticals (Balderson et al., 2007).
Synthesis and Biological Activities of Thiazolo-Benzimidazole Derivatives
Abdel‐Aziz et al. (2011) reported the synthesis of new derivatives starting from a compound structurally related to this compound. These derivatives exhibited potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes, in addition to strong cytotoxicity against various cancer cell lines. This study demonstrates the potential of using such compounds as scaffolds for developing new therapeutic agents (Abdel‐Aziz et al., 2011).
Pyrolysis Products of Psychoactive Substances
Research by Texter et al. (2018) on the pyrolysis products of new psychoactive substances similar to this compound reveals the formation of various degradation products when exposed to heat. This study is crucial for understanding the potential risks associated with the inhalation of such substances and underscores the importance of chemical stability in drug design (Texter et al., 2018).
Synthesis Techniques and Catalysis
Several studies focus on the synthesis and catalytic applications of compounds related to this compound. For instance, Jin (2015) described a synthesis method that highlights the importance of catalyst selection and reaction conditions for achieving high yields and selectivity in organic synthesis (Jin, 2015).
Antibacterial Activity
Chinnayya et al. (2022) synthesized novel derivatives exhibiting significant antibacterial activity. This research underlines the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Chinnayya et al., 2022).
Properties
IUPAC Name |
2-bromo-1-(1-methylpyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWFDZMYEJQIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496848 | |
Record name | 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65438-97-3 | |
Record name | 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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